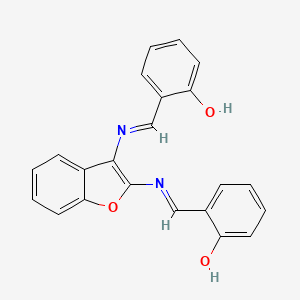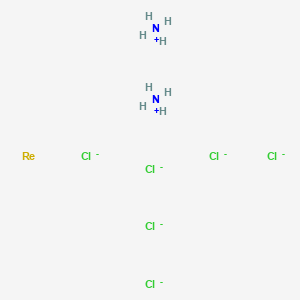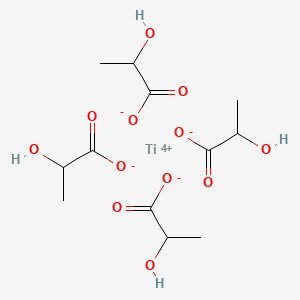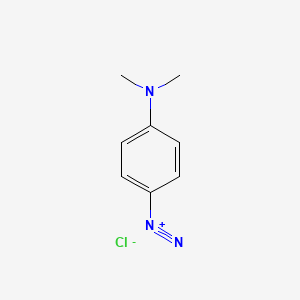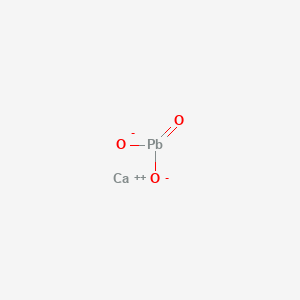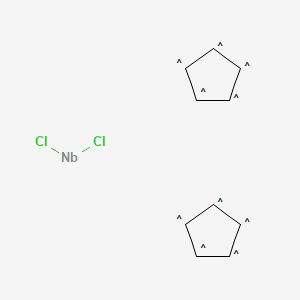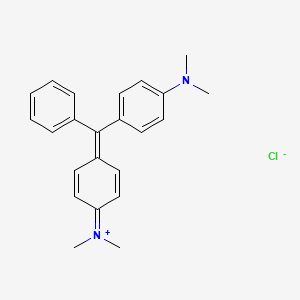![molecular formula C14H22N4O4 B1143938 6-[Bis(tert-butoxycarbonyl)amino]-4-aminopyrimidine CAS No. 1364663-35-3](/img/structure/B1143938.png)
6-[Bis(tert-butoxycarbonyl)amino]-4-aminopyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[Bis(tert-butoxycarbonyl)amino]-4-aminopyrimidine is a compound that features a pyrimidine ring substituted with both an amino group and a bis(tert-butoxycarbonyl)amino group. The tert-butoxycarbonyl (Boc) group is commonly used in organic synthesis as a protecting group for amines due to its stability under basic conditions and ease of removal under acidic conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[Bis(tert-butoxycarbonyl)amino]-4-aminopyrimidine typically involves the protection of the amino group on the pyrimidine ring using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including acetonitrile and tetrahydrofuran (THF), at ambient temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar protection strategies but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
6-[Bis(tert-butoxycarbonyl)amino]-4-aminopyrimidine can undergo several types of chemical reactions, including:
Deprotection: Removal of the Boc groups using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4), while reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, deprotection would yield the free amine, while substitution reactions would yield various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
6-[Bis(tert-butoxycarbonyl)amino]-4-aminopyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Potential use in the development of pharmaceuticals, particularly as a precursor for drug candidates.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action for 6-[Bis(tert-butoxycarbonyl)amino]-4-aminopyrimidine primarily involves the protection and deprotection of the amino group. The Boc group is stable under basic conditions but can be removed under acidic conditions, facilitating the synthesis of various derivatives. The molecular targets and pathways involved would depend on the specific application and the nature of the derivatives being synthesized .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid: Another compound featuring Boc-protected amino groups, used in the synthesis of multifunctional amphiphilic peptide dendrimers.
BOC-L-HIS (TRT)-AIB-OH: A small peptide used in the synthesis of semaglutide, featuring Boc-protected amino groups.
Uniqueness
6-[Bis(tert-butoxycarbonyl)amino]-4-aminopyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which allows for targeted modifications and applications in various fields of research and industry.
Propriétés
IUPAC Name |
tert-butyl N-(6-aminopyrimidin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O4/c1-13(2,3)21-11(19)18(12(20)22-14(4,5)6)10-7-9(15)16-8-17-10/h7-8H,1-6H3,(H2,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJZIZPTJRFVIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=NC=NC(=C1)N)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70719910 |
Source


|
| Record name | Di-tert-butyl (6-aminopyrimidin-4-yl)-2-imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70719910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1364663-35-3 |
Source


|
| Record name | Di-tert-butyl (6-aminopyrimidin-4-yl)-2-imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70719910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
